2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidinone core, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction, which is used to form the pyrimidinone ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which provides a distinct set of chemical properties and biological activities. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for specific interactions in biological systems.
Properties
Molecular Formula |
C25H18FN3O5 |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30) |
InChI Key |
NGXOWXAXAAFZPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Origin of Product |
United States |
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